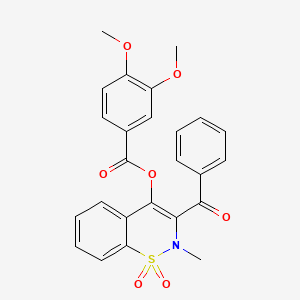![molecular formula C22H27N B15025648 8'-benzyl-4'-methyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]](/img/structure/B15025648.png)
8'-benzyl-4'-methyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8’-Benzyl-4’-methyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a quinoline moiety fused with a cyclohexane ring, making it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8’-benzyl-4’-methyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] typically involves multi-step organic reactions. One common method includes the cyclization of a quinoline derivative with a cyclohexanone derivative under acidic conditions. The reaction often employs catalysts such as methanesulfonic acid and solvents like methanol to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8’-Benzyl-4’-methyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert double bonds to single bonds, altering the compound’s reactivity.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction could produce fully saturated spiro compounds.
Scientific Research Applications
8’-Benzyl-4’-methyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects, particularly in drug development.
Mechanism of Action
The mechanism of action of 8’-benzyl-4’-methyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer drugs .
Comparison with Similar Compounds
Similar Compounds
- 4’-Methyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline]
- 8’-Benzyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline]
- 4’,7’,8’-Trimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline]
Uniqueness
What sets 8’-benzyl-4’-methyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] apart from similar compounds is its unique combination of benzyl and methyl groups. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C22H27N |
|---|---|
Molecular Weight |
305.5 g/mol |
IUPAC Name |
8-benzyl-4-methylspiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane] |
InChI |
InChI=1S/C22H27N/c1-17-16-22(13-6-3-7-14-22)23-21-19(11-8-12-20(17)21)15-18-9-4-2-5-10-18/h2,4-5,8-12,17,23H,3,6-7,13-16H2,1H3 |
InChI Key |
VBJPLMLZRNGXSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCCCC2)NC3=C(C=CC=C13)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[3-ethoxy-4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15025567.png)
![(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide](/img/structure/B15025568.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15025584.png)

![N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B15025596.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide](/img/structure/B15025622.png)
![(5Z)-5-(2-methoxybenzylidene)-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15025628.png)
![6-Chloro-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B15025630.png)
![1'-[3-(dimethylamino)propyl]-3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B15025643.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B15025647.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15025661.png)
![3,6-diphenyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15025669.png)
![N-(2-ethylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15025670.png)
![2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-[2-(propan-2-yloxy)phenyl]acetamide](/img/structure/B15025674.png)
